Cas no 63380-16-5 (3-Pyridinecarboxamide, N-methyl-2-(methylthio)-)

3-Pyridinecarboxamide, N-methyl-2-(methylthio)-, is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methylthio substituent at the 2-position and a methylated carboxamide group, offering unique reactivity for further functionalization. The compound's pyridine core provides a stable aromatic framework, while the thioether and amide functionalities enhance its utility as an intermediate in heterocyclic synthesis. Its well-defined molecular architecture makes it suitable for studies in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistent performance in synthetic applications.
3-Pyridinecarboxamide, N-methyl-2-(methylthio)- structure
63380-16-5 structure
Product Name:3-Pyridinecarboxamide, N-methyl-2-(methylthio)-
CAS No:63380-16-5
MF:C8H10N2OS
MW:182.242800235748
CID:4085380
PubChem ID:40077246
Update Time:2025-06-11

3-Pyridinecarboxamide, N-methyl-2-(methylthio)- Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide, N-methyl-2-(methylthio)-
    • Z183855944
    • AKOS009088150
    • N-methyl-2-methylsulfanylpyridine-3-carboxamide
    • SCHEMBL9314355
    • N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
    • 63380-16-5
    • EN300-7817725
    • Inchi: 1S/C8H10N2OS/c1-9-7(11)6-4-3-5-10-8(6)12-2/h3-5H,1-2H3,(H,9,11)
    • InChI Key: BLNDOUISRMYVEB-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=CC=C1C(NC)=O

Computed Properties

  • Exact Mass: 182.05138412Da
  • Monoisotopic Mass: 182.05138412Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 67.3Ų

3-Pyridinecarboxamide, N-methyl-2-(methylthio)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7817725-0.05g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
0.05g
$407.0 2025-02-22
Enamine
EN300-7817725-0.1g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
0.1g
$427.0 2025-02-22
Enamine
EN300-7817725-0.25g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
0.25g
$447.0 2025-02-22
Enamine
EN300-7817725-0.5g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
0.5g
$465.0 2025-02-22
Enamine
EN300-7817725-1.0g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
1.0g
$485.0 2025-02-22
Enamine
EN300-7817725-2.5g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
2.5g
$949.0 2025-02-22
Enamine
EN300-7817725-5.0g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
5.0g
$1406.0 2025-02-22
Enamine
EN300-7817725-10.0g
N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
63380-16-5 95.0%
10.0g
$2085.0 2025-02-22

Additional information on 3-Pyridinecarboxamide, N-methyl-2-(methylthio)-

Introduction to 3-Pyridinecarboxamide, N-methyl-2-(methylthio) (CAS No. 63380-16-5)

3-Pyridinecarboxamide, N-methyl-2-(methylthio), also known by its CAS number 63380-16-5, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a carboxamide group, and a methylthio substituent. These structural features contribute to its diverse biological activities and potential therapeutic applications.

The molecular formula of 3-Pyridinecarboxamide, N-methyl-2-(methylthio) is C9H11N3OS, and its molecular weight is approximately 205.26 g/mol. The compound's chemical structure can be represented as follows:

Structure of 3-Pyridinecarboxamide, N-methyl-2-(methylthio)

In recent years, 3-Pyridinecarboxamide, N-methyl-2-(methylthio) has gained attention for its potential as a lead compound in the development of novel therapeutic agents. Research has shown that this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These activities are attributed to its ability to modulate various cellular pathways and receptors.

Anti-inflammatory Properties: Studies have demonstrated that 3-Pyridinecarboxamide, N-methyl-2-(methylthio) can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anti-cancer Properties: Preclinical research has shown that 3-Pyridinecarboxamide, N-methyl-2-(methylthio) exhibits potent anti-cancer activity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. These findings suggest that the compound could be further developed as a potential anticancer agent.

Neuroprotective Properties: In addition to its anti-inflammatory and anti-cancer properties, 3-Pyridinecarboxamide, N-methyl-2-(methylthio) has also been shown to possess neuroprotective effects. Research indicates that it can protect neurons from oxidative stress and prevent neurodegeneration in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The mechanism of action of 3-Pyridinecarboxamide, N-methyl-2-(methylthio) is multifaceted. It interacts with various cellular targets, including enzymes, receptors, and signaling molecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation. Additionally, it can modulate the activity of transcription factors such as NF-κB, which play a crucial role in the regulation of inflammatory responses.

In terms of pharmacokinetics, 3-Pyridinecarboxamide, N-methyl-2-(methylthio) exhibits favorable properties that make it suitable for further development as a therapeutic agent. It has good oral bioavailability and a reasonable half-life in vivo. However, further studies are needed to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.

The safety profile of 3-Pyridinecarboxamide, N-methyl-2-(methylthio) is another important consideration in its development as a drug candidate. Preclinical toxicity studies have shown that it is generally well-tolerated at therapeutic doses. However, more extensive safety evaluations are required to ensure its safety in humans.

In conclusion, 3-Pyridinecarboxamide, N-methyl-2-(methylthio) (CAS No. 63380-16-5) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As the field of medicinal chemistry advances, this compound holds significant promise for the development of novel therapeutic agents to address unmet medical needs.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.